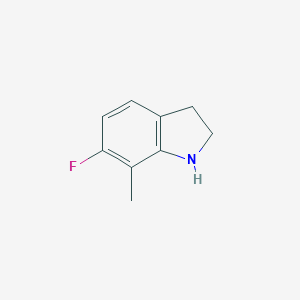
6-Fluoro-7-methylindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-7-methylindoline, also known as this compound, is a useful research compound. Its molecular formula is C9H10FN and its molecular weight is 151.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
6-Fluoro-7-methylindoline serves as a lead compound in drug discovery due to its potential therapeutic effects against various diseases. Its derivatives have shown promise in treating conditions such as cancer, inflammation, and microbial infections.
- Case Study: Anticancer Activity
Research has indicated that this compound derivatives exhibit significant anticancer properties by inhibiting specific cancer cell lines. For instance, studies demonstrated that these compounds could induce apoptosis in breast cancer cells by modulating signaling pathways related to cell survival and proliferation .
Biological Research
The biological activity of this compound has been explored extensively, revealing its potential antimicrobial, anti-inflammatory, and antioxidant properties.
-
Antimicrobial Properties
A study investigated the effects of this compound on various bacterial strains, showing effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes . -
Anti-inflammatory Effects
Another research effort highlighted the compound's ability to reduce inflammation markers in vitro, suggesting its potential use as an anti-inflammatory agent .
Materials Science
In materials science, this compound is explored for its potential applications in organic semiconductors and dyes due to its unique electronic properties.
- Organic Semiconductor Development
The compound has been investigated for use in organic electronic devices, where its charge transport properties can enhance device performance. Studies indicate that incorporating fluorinated indolines can improve the stability and efficiency of organic light-emitting diodes (OLEDs) .
Eigenschaften
CAS-Nummer |
172078-30-7 |
|---|---|
Molekularformel |
C9H10FN |
Molekulargewicht |
151.18 g/mol |
IUPAC-Name |
6-fluoro-7-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10FN/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-3,11H,4-5H2,1H3 |
InChI-Schlüssel |
SLCVFCQRQAFQHT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1NCC2)F |
Kanonische SMILES |
CC1=C(C=CC2=C1NCC2)F |
Synonyme |
1H-Indole,6-fluoro-2,3-dihydro-7-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















